3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
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Overview
Description
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound with a molecular formula of C19H29NO2 It is characterized by the presence of a pyridazine ring, a piperidine ring, and a tert-butylbenzoyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may target inflammatory pathways .
Mode of Action
It’s suggested that similar compounds inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may interact with its targets to reduce inflammation.
Biochemical Pathways
(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely affects the biochemical pathways involved in inflammation. It may inhibit the production of NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β . These molecules are key players in the inflammatory response, so their inhibition could lead to a reduction in inflammation.
Result of Action
Similar compounds have been shown to inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-tert-butylbenzoyl)piperidine. This intermediate is further reacted with pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require temperature control to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)16-8-6-15(7-9-16)19(24)23-13-10-17(11-14-23)25-18-5-4-12-21-22-18/h4-9,12,17H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPTXCHVIXQHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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